2-Ethyl-m-cresol

Description

Contextualization within Alkylphenol and Cresol (B1669610) Chemistry Research

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. Cresols, or methylphenols, are the simplest form of alkylphenols, consisting of a hydroxyl group and a methyl group attached to a benzene (B151609) ring. wikipedia.org There are three primary isomers of cresol: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol), distinguished by the relative positions of the methyl and hydroxyl groups. wikipedia.orgnih.gov

2-Ethyl-m-cresol is a derivative of m-cresol (B1676322), where an ethyl group is attached to the benzene ring at the second position relative to the hydroxyl group. ontosight.ai This specific substitution pattern gives it unique chemical characteristics that are of interest in several areas of research. The study of such isomers is crucial for understanding structure-activity relationships, where minor changes in molecular architecture can lead to significant differences in chemical reactivity, physical properties, and biological interactions.

The production of cresols and their derivatives can be achieved through extraction from coal tar or through synthetic methods. betterchemtech.comwikipedia.org The separation of cresol isomers, particularly m-cresol and p-cresol (B1678582) which have very close boiling points, presents a significant industrial challenge. betterchemtech.comgoogle.com Research into more efficient separation techniques, such as complexation and extractive distillation, is an ongoing area of investigation. google.com

Significance in Contemporary Chemical and Environmental Science Investigations

In contemporary research, this compound serves as a valuable reference standard in analytical chemistry. Its presence, along with other alkylphenols, in environmental samples necessitates accurate detection and quantification methods. chemicalbook.comscientificlabs.com These compounds can be released into the environment from industrial processes and are considered pollutants of concern. asm.org

The environmental fate and biodegradability of alkylphenols are major areas of study. Research has shown that the structure of the alkyl substituent influences the rate and pathway of degradation by microorganisms. asm.org For instance, studies on the anaerobic biodegradation of phenolic compounds have revealed that ethylphenols can be more inhibitory to the degradation of phenol than cresols. asm.org Understanding the degradation pathways of specific isomers like this compound is essential for developing effective bioremediation strategies for contaminated sites. researchgate.net

Furthermore, the oxidation of alkylphenols is a key area of investigation. For example, the reaction of cresol isomers with ozone has been studied to understand the degradation of these compounds in water treatment processes. unito.it The photocatalytic degradation of m-cresol using nanoparticles is another active research front, aiming to develop more economical and sustainable methods for removing these pollutants from wastewater. researchgate.net

Historical Development of Research Perspectives on Phenolic Alkyl Derivatives

The study of phenolic compounds has a long history, dating back to the 19th century with the use of phenol (carbolic acid) as an antiseptic. basicmedicalkey.com Initially, research focused on the extraction of cresols and other phenolic compounds from coal tar and their application as disinfectants and preservatives. wikipedia.orgbetterchemtech.com

Over time, the focus of research shifted towards the synthesis of specific alkylphenol derivatives and the investigation of their chemical and physical properties. The development of synthetic methods allowed for the production of a wide range of alkylphenols with varying alkyl chain lengths and substitution patterns. google.com This, in turn, fueled research into the relationship between their structure and properties, leading to their use as intermediates in the production of resins, dyes, and other materials. chemimpex.comresearchgate.net

In recent decades, growing environmental awareness has led to a significant increase in research on the environmental impact of alkylphenols. service.gov.ukrivm.nl This includes studies on their toxicity, persistence, and potential to act as endocrine disruptors. service.gov.uk The development of advanced analytical techniques has enabled the detection of these compounds at very low concentrations, furthering our understanding of their distribution and fate in the environment. nih.gov Current research continues to explore the complex interactions of these compounds within environmental systems and to develop technologies for their safe management and remediation. researchgate.netpersistencemarketresearch.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C9H12O | 136.19 | 214-216 ontosight.ai | 15-17 ontosight.ai |

| o-Cresol (B1677501) | C7H8O | 108.14 | 191 | 30.9 |

| m-Cresol | C7H8O | 108.14 | 203 sigmaaldrich.com | 11-12 nih.gov |

| p-Cresol | C7H8O | 108.14 | 202 | 34.8 |

| Phenol | C6H6O | 94.11 | 181.7 | 40.5 |

Note: Data for o-cresol, p-cresol, and phenol are from publicly available chemical databases for comparison.

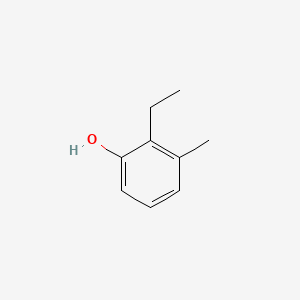

Structure

2D Structure

3D Structure

Properties

CAS No. |

6161-62-2 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-ethyl-3-methylphenol |

InChI |

InChI=1S/C9H12O/c1-3-8-7(2)5-4-6-9(8)10/h4-6,10H,3H2,1-2H3 |

InChI Key |

OCKYMBMCPOAFLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl M Cresol

Novel Synthetic Routes for 2-Ethyl-m-cresol and its Isomers

The synthesis of this compound and its related isomers is a focal point of research, driven by their utility as intermediates in various chemical industries. Novel synthetic routes are continuously being developed to enhance efficiency, selectivity, and environmental compatibility.

Catalytic Alkylation and Acylation of m-Cresol (B1676322) Precursors

The alkylation and acylation of m-cresol are fundamental processes for introducing alkyl and acyl groups, respectively, onto the aromatic ring. These reactions are pivotal for the synthesis of a wide array of valuable chemicals.

Catalytic alkylation of m-cresol, often employing solid acid catalysts, is a key method for producing alkylated phenols. procat.in For instance, the alkylation of m-cresol with isopropyl alcohol can be conducted under solvent-free conditions using a strong acid resin catalyst, with reaction parameters such as catalyst amount, reactant mole ratio, temperature, and reaction time being crucial for controlling reactivity and selectivity. semanticscholar.org The choice between O-alkylation and C-alkylation can be fine-tuned by adjusting these conditions. semanticscholar.org In the vapor phase, the alkylation of m-cresol with methanol (B129727) has been studied over various solid acid catalysts, including Al-MCM-41 and different zeolites, to produce dimethylphenols and 3-methyl-anisole. conicet.gov.ar The strength and nature of the acid sites on the catalyst influence the relative rates of O-alkylation versus C-alkylation. conicet.gov.ar For example, catalysts with moderate acid strength tend to favor initial O-alkylation, while those with strong acidity promote C-alkylation. conicet.gov.ar

The table below summarizes the effect of different catalysts on the vapor-phase alkylation of m-cresol with methanol.

| Catalyst | Primary Product(s) | Observations | Reference |

| Al-MCM-41 | 3-Methyl-anisole (O-alkylation) | Higher initial O-alkylation rate, no significant deactivation. conicet.gov.ar | conicet.gov.ar |

| ZnY | Dimethylphenols (C-alkylation) | Favored C-alkylation due to strong Lewis acidity. conicet.gov.ar | conicet.gov.ar |

| HZSM-5 | 2,5-Dimethylphenol (B165462) | High selectivity attributed to diffusional constraints. conicet.gov.ar | conicet.gov.ar |

| Mg/Cr/O | 2,5-Dimethylphenol | High chemo- and regioselectivity, typical of a basic catalyst. capes.gov.br | capes.gov.br |

| Mg/Fe/O | Dimethylphenols | Good activity in methanol dehydrogenation to formaldehyde (B43269), the true electrophile. capes.gov.br | capes.gov.br |

Acylation of m-cresol, another important transformation, can be achieved using various acylating agents. The Friedel-Crafts acylation with acetic acid over H-ZSM-5 zeolites has been investigated, revealing that the reaction can be influenced by diffusion and catalyst deactivation. researchgate.net A proposed mechanism involves the in-situ formation of an intermediate ester, m-tolyl acetate (B1210297), which then acts as the acylating agent. researchgate.net The synthesis of amyl m-cresol involves the reaction of m-cresol with valeric acid or its derivatives to form m-cresol valerate, which then undergoes rearrangement and reduction. google.com

Regioselective Carboxylation Reactions for Cresotic Acid Formation

The carboxylation of cresols to produce cresotic acids (hydroxy methylbenzoic acids) is a significant reaction, with the resulting products serving as important chemical intermediates. The regioselective carboxylation of m-cresol can be achieved with high selectivity.

The carboxylation of m-cresol with sodium ethyl carbonate (SEC) has been shown to proceed regioselectively, yielding 2-hydroxy-4-methylbenzoic acid. researchgate.netchemistry.kz Optimal conditions for this reaction have been identified, including a specific reactant ratio, temperature, and carbon dioxide pressure, leading to high yields of the desired product. researchgate.netchemistry.kz This method provides a straightforward and convenient route for the synthesis of cresotic acids, with potential for industrial-scale manufacturing. researchgate.net

The following table presents the optimized conditions for the carboxylation of m-cresol with sodium ethyl carbonate.

| Parameter | Optimal Condition | Resulting Yield of 4-methyl-2-hydroxybenzoic acid | Reference |

| [m-cresol]:[SEC] Molar Ratio | 2:1 | 55% | chemistry.kz |

| Temperature | 180°C | - | chemistry.kz |

| CO2 Pressure | 10 atm | - | researchgate.netchemistry.kz |

| Reaction Time | 7 hours | - | chemistry.kz |

Vapour Phase Reactions for Derivatization

Vapour phase reactions offer several advantages, including ease of product separation and catalyst regeneration. The derivatization of m-cresol in the gas phase has been explored for various transformations.

The gas-phase alkylation of m-cresol with methanol is a well-studied process. conicet.gov.arcapes.gov.brchesci.com The reaction can be carried out in a fixed-bed continuous flow reactor over solid acid or mixed-oxide catalysts. conicet.gov.archesci.com The product distribution, including various dimethylphenol isomers and 3-methyl anisole, is highly dependent on the catalyst composition and reaction conditions. capes.gov.brchesci.com For example, using ferrospinel catalysts, the vapor phase alkylation of m-cresol with methanol can be optimized to selectively produce 2,5-dimethylphenol. chesci.com The hydrodeoxygenation (HDO) of m-cresol in the vapor phase over supported platinum catalysts has also been investigated, yielding toluene (B28343) and methylcyclohexane (B89554) as the major hydrocarbon products. rsc.org This process involves the hydrogenation of the aromatic ring followed by dehydration. rsc.org

Derivatization Strategies and Reaction Mechanisms

The derivatization of this compound and its precursors opens up pathways to a diverse range of chemical structures with various applications. Understanding the reaction mechanisms is crucial for controlling the synthesis of these derivatives.

Synthesis of Substituted Aryl Products

m-Cresol serves as a versatile building block for the synthesis of various substituted aryl products. chemicalbook.com For instance, it can be used in the synthesis of aryl tosylates and mesylates, which are important intermediates in organic synthesis. chemicalbook.comchemicalbook.com The reaction typically involves the treatment of m-cresol with tosyl chloride or mesyl chloride in the presence of a base. chemicalbook.com Additionally, m-cresol can be used in the preparation of substituted butenolides and in the vinylation of phenols with acetylene. chemicalbook.comchemicalbook.com

Formation of Coumarin (B35378) Derivatives via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net The reaction of m-cresol with ethyl acetoacetate (B1235776) via Pechmann condensation yields 4,7-dimethylcoumarin (B83668).

This condensation can be catalyzed by various acids, including Brønsted acids like sulfuric acid and Lewis acids. researchgate.net Research has focused on the use of heterogeneous catalysts to facilitate easier separation and improve the environmental profile of the reaction. For example, K-10 montmorillonite (B579905) clay has been used as a catalyst for the solvent-free synthesis of 4,7-dimethylcoumarin from m-cresol and ethyl acetoacetate. researchgate.net The reaction conditions, such as temperature and reaction time, have a significant impact on the yield of the coumarin derivative. researchgate.net Similarly, Ti(IV)-doped ZnO nanoparticles have been shown to be effective catalysts for the Pechmann condensation of various phenols, including m-cresol, with β-ketoesters under solvent-free conditions. acs.orgacs.org

The table below shows the effect of reaction conditions on the synthesis of 4,7-dimethylcoumarin from m-cresol and ethyl acetoacetate using a K-10 montmorillonite catalyst. researchgate.net

| Parameter | Condition | Yield (%) | Reference |

| Temperature | 110°C | 85 | researchgate.net |

| Temperature | 150°C | 55 | researchgate.net |

| Reaction Time | 240 min | Highest Yield | researchgate.net |

| Molar Ratio (m-cresol:ethyl acetoacetate) | 1:1.2 | Highest Yield | researchgate.net |

Synthesis of Oxadiazole Derivatives from Cresol (B1669610) Precursors

The synthesis of oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, can be initiated from cresol precursors. researchgate.net A general methodology involves a multi-step reaction sequence starting with a substituted cresol. For instance, the reaction can begin with a compound like 4-chloro-m-cresol, which is first treated with ethyl chloroacetate (B1199739) in a dry solvent such as acetone. This step yields an intermediate, ethyl (4-chloro-3-methylphenoxy) acetate. researchgate.net

This acetate derivative is then reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce 2-(4-chloro-3-methylphenoxy) acetohydrazide. researchgate.net This acetohydrazide is a key building block. The final step to form the 1,3,4-oxadiazole (B1194373) ring involves cyclization. This can be achieved by treating the acetohydrazide with various reagents, such as different aromatic aldehydes in the presence of an acid catalyst, or with carbon disulfide in an alcoholic solution, to yield a variety of substituted oxadiazole derivatives. researchgate.netjyoungpharm.org The core transformation involves the dehydrative cyclization of the hydrazide moiety to form the stable, five-membered oxadiazole ring. ijper.org

Production of Aryl Tosylates and Mesylates

The hydroxyl group of cresols and other phenols is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com To enhance their reactivity, they are often converted into sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), which are excellent leaving groups. masterorganicchemistry.com This transformation allows for a wide range of subsequent cross-coupling reactions. scispace.com

A general and eco-friendly laboratory procedure for the synthesis of aryl tosylates from hydroxyarenes (phenols or cresols) has been developed that avoids chromatography. chemicalbook.comorganic-chemistry.org The process involves dissolving the hydroxyarene in a solvent like tetrahydrofuran (B95107) (THF). A base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH), is added to the solution, which is then cooled to 0 °C. chemicalbook.com A solution of tosyl chloride (TsCl) in THF is added slowly to the cooled mixture. After the addition is complete, the reaction is stirred for a couple of hours at room temperature. chemicalbook.com The resulting aryl tosylate can then be isolated through extraction and solvent removal. chemicalbook.com This method is efficient for a broad range of phenolic substrates. organic-chemistry.org

Table 1: Reaction Conditions for the Synthesis of Aryl Tosylates

| Parameter | Condition 1 | Condition 2 |

| Hydroxyarene | 25.0 mmol | 25.0 mmol |

| Base | 10% K2CO3 (47.1 mmol) | 15% NaOH (82.5 mmol) |

| Reagent | Tosyl Chloride (25.3 mmol) | Tosyl Chloride (30.0 mmol) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | ~2 hours | ~2 hours |

| Data sourced from Lei et al., 2015. chemicalbook.com |

Biotechnological and Biocatalytic Approaches to Cresol Production and Modification

Recent advancements in metabolic engineering and biocatalysis have enabled the development of sustainable, bio-based routes for producing and modifying valuable aromatic chemicals like m-cresol.

De Novo Production of m-Cresol in Microbial Systems (e.g., Saccharomyces cerevisiae)

The industrial production of m-cresol (3-methylphenol) has traditionally relied on chemical synthesis from fossil fuels. researchgate.net A significant breakthrough has been the development of a biotechnological de novo production route using the yeast Saccharomyces cerevisiae. researchgate.netuni-frankfurt.de This was achieved by introducing a heterologous metabolic pathway into the yeast. researchgate.net

The engineered pathway is based on the conversion of the polyketide 6-methylsalicylic acid (6-MSA). researchgate.net The first step involves the synthesis of 6-MSA from sugar via the expression of a 6-methylsalicylic acid synthase (MSAS) gene, such as one from Penicillium patulum. researchgate.net To ensure the enzyme is active, it is co-expressed with an activating phosphopantetheinyl transferase, like npgA from Aspergillus nidulans. researchgate.net The subsequent and final step is the decarboxylation of the synthesized 6-MSA to yield m-cresol, a reaction catalyzed by a 6-methylsalicylic acid decarboxylase. researchgate.net This engineered microbial system represents the first instance of de novo production of m-cresol from a simple sugar in yeast. researchgate.net

Enzymatic Transformations and Biocatalytic Systems (e.g., Cytochrome P450 Monooxygenases)

Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes capable of catalyzing the regio- and stereoselective oxidation of a wide variety of substrates, including aromatic compounds. researchgate.netmdpi.compreprints.org A unique biocatalytic system for the modification of alkylphenols has been identified in the bacterium Corynebacterium glutamicum. researchgate.netnih.gov This system is centered around the P450 enzyme CreJ, which is involved in the natural degradation pathway of p-cresol (B1678582). researchgate.netnih.gov

The CreJ enzyme system demonstrates the ability to oxidize a range of phosphorylated para- and meta-alkylated phenols. researchgate.net The transformation is initiated by the phosphorylation of the cresol's hydroxyl group, a step that activates the molecule for the subsequent oxidation. nih.gov The P450 enzyme CreJ, along with its redox partners CreE and CreF, then specifically recognizes the phosphate (B84403) group and catalyzes the successive oxidation of the alkyl side chain. researchgate.netnih.gov For instance, it can oxidize a methyl group first to an alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov This enzymatic system provides a powerful tool for the selective functionalization of C-H bonds in alkylphenols. researchgate.net

Metabolic Pathway Engineering for Enhanced Production

While the de novo production of m-cresol in S. cerevisiae is a significant achievement, the productivity of the initial strains was limited, partly due to the inherent toxicity of m-cresol to the yeast cells. oup.comscientificbio.com Further metabolic engineering strategies have been employed to overcome these limitations and enhance production titers. oup.com

One successful strategy involves in vivo detoxification, where the m-cresol produced is immediately converted into a less toxic derivative. This was achieved by expressing heterologous enzymes in the m-cresol-producing yeast strain. oup.com

Methylation: Expression of an orcinol-O-methyltransferase (OOMT2) converted m-cresol to the less toxic and more volatile 3-methylanisole (B1663972) (3-MA). oup.com

Glycosylation: Expression of a UDP-glycosyltransferase (UGT72B27) from Vitis vinifera led to the synthesis of m-cresol glucoside. oup.com

Table 2: Enhanced Production of m-Cresol and Derivatives via Metabolic Engineering

| Engineering Strategy | Product(s) | Final Titer (mg/L) | Fold Increase (Approx.) |

| Base Strain | m-Cresol | < 313 | 1.0x |

| Methylation (OOMT2) | m-Cresol / 3-Methylanisole | 211 (as 3-MA) | - |

| Glycosylation (UGT72B27) | m-Cresol / m-Cresol Glucoside | 533 (as glucoside) | ~1.7x |

| PGI1 Deletion + Methylation | m-Cresol / 3-Methylanisole | 897 | ~2.9x |

| PGI1 Deletion + Glycosylation | m-Cresol / m-Cresol Glucoside | 873 | ~2.8x |

| Data sourced from Olejnik et al., 2020. oup.com |

Environmental Occurrence, Fate, and Biotransformation Pathways of 2 Ethyl M Cresol and Analogs

Natural and Anthropogenic Sources in Environmental Compartments

2-Ethyl-m-cresol, a member of the cresol (B1669610) family, originates from various industrial and combustion processes. Cresols, in general, are by-products of the fractional distillation of crude oil and coal tars, as well as processes like coal gasification. who.intinchem.org They are also formed during the combustion of organic materials such as wood, coal, and in cigarette smoke. who.intinchem.org

Specific to coal gasification, various phenolic compounds, including cresol isomers and ethylphenols, have been identified in the resulting wastewater and process streams. epa.gov For instance, product water from a coal gasification plant in Gillette, WY, contained m-cresol (B1676322) at a concentration of 850 ppm, while aqueous condensate from low-Btu gasification of coal in Morgantown, WV, had m-cresol levels of 4,490 ppm. nih.gov Similarly, wastewater from a coal gasification plant in North Dakota showed concentrations of combined m,p-cresol (B1678582) isomers at 1,840 mg/L. nih.gov

Petroleum refining is another significant anthropogenic source. researchgate.net Effluents from refineries have been found to contain m-cresol. nih.gov The cracking of naphtha fractions during petroleum distillation is a primary method for obtaining cresols. inchem.org

Combustion processes also contribute to the environmental release of these compounds. who.int Fly ash from both coal and wood combustion contains cresols. inchem.org Additionally, motor vehicle emissions are a source; combined isomers of m,p-cresol were detected in the emissions of vehicles in a Los Angeles tunnel. nih.gov

The following table provides a summary of this compound and its analogs found in various industrial and combustion-related sources.

| Compound | Source | Concentration/Details | Reference |

| m-Cresol | Coal Gasification Product Water (Gillette, WY) | 850 ppm | nih.gov |

| m-Cresol | Coal Gasification Aqueous Condensate (Morgantown, WV) | 4,490 ppm | nih.gov |

| m,p-Cresol Isomers | Coal Gasification Wastewater (North Dakota) | 1,840 mg/L | nih.gov |

| m-Cresol | Shale Oil Processing Boiler Water (DeBeque, CO) | 561 ppm | nih.gov |

| m,p-Cresol Isomers | Oil Shale Processing Retort Water (Logan, WA) | 42.6 mg/L (condensate), 9.6 mg/L (process) | nih.gov |

| m,p-Cresol Isomers | Motor Vehicle Emissions (Los Angeles, CA) | 4449.1 µg/L gasoline burned | nih.gov |

| o-Cresol (B1677501), m-Cresol, p-Cresol | Heavy Oil Refining Wastewater | Identified in influent and effluent | researchgate.net |

| 2-Ethylphenol (B104991) | Heavy Oil Refining Wastewater | Identified in influent | researchgate.net |

| 2-Ethylphenol | Coal Conversion Wastewaters | 140-170 mg/L and 2185 mg/L | nih.gov |

| Cresols | Cigarette Smoke | 75 µg per non-filter American cigarette | who.intwho.int |

Cresols and their derivatives are not solely products of industrial activity; they also occur naturally in a variety of plants. inchem.org They are constituents of the essential oils of flowers such as jasmine, cassia, Easter lily, and yucca, as well as trees like conifers, oaks, and sandalwood. inchem.orgwho.int p-Cresol is a natural component of mammalian urine and feces. inchem.org

Bio-oils, which are produced from the pyrolysis of biomass, also contain phenolic compounds, including cresols and ethylphenols. mdpi.com For example, bio-oil from the pyrolysis of invasive Pennisetum purpureum grass was found to contain phenol (B47542), 2-methyl- (o-cresol), and 1,3-benzenediol, 4-ethyl-. mdpi.com The atmospheric reaction of toluene (B28343) with hydroxyl radicals can also form cresols. inchem.org Natural fires, such as those caused by lightning or volcanic activity, release cresols into the atmosphere. inchem.org

Industrial effluents are a significant pathway for the release of this compound and its analogs into the environment. These compounds have been detected in wastewater from a range of industries, including petroleum refining, electronics manufacturing, and metallurgical industries. nih.govresearchgate.net

In a study of industrial wastewater, 2-ethylphenol was detected in effluents from petroleum refining and electronics industries. nih.gov m-Cresol has been identified in the effluents from refineries, petrochemical plants, and municipal wastewater treatment plants. nih.gov A river in Japan polluted by industrial effluents showed cresol levels of 204 µ g/litre . who.intwho.int Wastewater concentrations have been reported as high as 2100 µ g/litre for o-cresol and 1200 µ g/litre for mixed m- and p-cresols. who.intwho.int Leachate from hazardous waste sites and landfills is another source, with combined m,p-cresol isomers detected at 34 µg/L in a Swedish landfill. nih.gov

The following table summarizes the detection of these compounds in various industrial effluents.

| Compound | Source of Effluent | Concentration/Details | Reference |

| m-Cresol | Refineries, Petrochemical, Metallurgical Industries, Municipal Wastewater (Norway) | Identified, not quantified | nih.gov |

| m-Cresol | Advanced Waste Treatment Plants (Finished Water) | Identified, not quantified | nih.gov |

| m-Cresol | Hazardous Waste Site Leachate (Midwestern US) | Identified, not quantified | nih.gov |

| m,p-Cresol Isomers | Landfill Leachate (Sweden) | 34 µg/L | nih.gov |

| o-Cresol | Polluted River (Japan) | 204 µ g/litre | who.intwho.int |

| o-Cresol | Wastewater | Up to 2100 µ g/litre | who.intwho.int |

| m,p-Cresols | Wastewater | Up to 1200 µ g/litre | who.intwho.int |

| 2-Ethylphenol | Petroleum Refining, Electronics, Publicly-Owned Treatment Works | Detected in samples | nih.gov |

Environmental Transport and Distribution Dynamics

The transport of cresols in the environment is influenced by their physical and chemical properties. Volatilization from water and soil surfaces into the atmosphere is a key transport mechanism. who.intnih.gov Based on its Henry's Law constant, m-cresol is expected to volatilize slowly from water surfaces, with an estimated half-life of 45 days from a model river and 327 days from a model lake. nih.gov It may also volatilize from moist soil surfaces. nih.gov

Once in the atmosphere, cresols exist in the vapor phase. who.int They can be transported over distances and are subject to atmospheric chemical reactions. canada.ca Rain-scavenging is a process that removes cresols from the atmosphere, depositing them onto surface water and soil. who.int Rainwater concentrations have been measured to range from 240 to 2800 ng/litre for o-cresol and 380 to 2000 ng/litre for combined p- and m-cresol. who.intwho.int During a photochemical smog episode in Los Angeles, atmospheric levels reached 0.385 µg/m³ for o-cresol and 0.543 µg/m³ for mixed m- and p-cresols. canada.ca

The mobility of cresols in soil and their potential to leach into groundwater is a significant environmental concern. who.int Cresols are generally expected to have high mobility in soil due to their water solubility. canada.ca However, their movement is also influenced by sorption to soil particles, particularly in soils with low organic carbon content where hydrogen bonding to clay surfaces can occur. canada.cacdc.gov

Despite some sorption, cresols have been detected in groundwater, indicating that leaching does occur. who.int Several studies have documented the presence of this compound analogs in groundwater, particularly near industrial sites and landfills. For instance, groundwater at a former coal tar distillation and wood-treatment plant in St. Louis Park, MN, contained 2-ethylphenol at a concentration of 0.44 mg/L. nih.gov At an abandoned creosote (B1164894) works in Pensacola, FL, 2-ethylphenol was found in groundwater at concentrations ranging from 0.07 to 0.33 mg/L. nih.gov Similarly, m-cresol has been detected in groundwater at various contaminated sites, with concentrations reaching up to 13.73 mg/L at a wood-preserving facility. nih.gov

The table below presents data on the detection of these compounds in groundwater.

| Compound | Location/Source | Concentration | Reference |

| 2-Ethylphenol | Coal Tar Distillation & Wood-Treatment Plant (St. Louis Park, MN) | 0.44 mg/L | nih.gov |

| 2-Ethylphenol | Abandoned Creosote Works (Pensacola, FL) | 0.07-0.33 mg/L | nih.gov |

| 2-Ethylphenol | Former Coal & Oil Gasification Plant (Gas Works Park, Seattle, WA) | 0.1 and 0.15 mg/L | nih.gov |

| m-Cresol | Wood-Preserving Facility (Pensacola, FL) | 0-13.73 mg/L | nih.gov |

| m-Cresol | Landfill Site (Southington, CT) | 0.6 mg/L | nih.gov |

| m-Cresol | Rapid Infiltration Site (Fort Devens, MA) | 0.02 µg/L | nih.gov |

| m,p-Cresol Isomers | Near Pine Tar Manufacturing Plant (Gainesville, FL) | <0.3 to 11,100 µg/L | nih.gov |

| m-Cresol | Gas Works Park (Seattle, WA) | 1.5 mg/L | nih.gov |

| m,p-Cresol Isomers | Near Coal Gasification Plants (Denmark) | 5-77 µg/L | nih.gov |

| o-Cresol | Contaminated Area (Ville Mercier, Québec) | 29.9 and 4057 µg/L | canada.ca |

| p-Cresol | Contaminated Area (Ville Mercier, Québec) | 150.7 and 9833 µg/L | canada.ca |

Partitioning in Aquatic and Sedimentary Systems

The environmental distribution of this compound and its analogs, such as other cresol isomers, is governed by their physicochemical properties, which influence their partitioning between water, sediment, and air. canada.ca Cresols are generally characterized as highly soluble in water, with moderate vapor pressures and low to moderate octanol-water partition coefficients (Kow) and organic carbon-water (B12546825) partition coefficients (Koc). canada.ca These properties suggest that while they are soluble in the aqueous phase, they also have a tendency to volatilize and adsorb to organic matter in soil and sediment.

Studies have shown that cresol isomers can be detected in various environmental compartments, including surface water, groundwater, sediment, and soil. canada.ca For instance, in a river estuary system, the removal rates of p-cresol were analyzed in water, sediment, and intact eco-cores, which consist of an aerobic detritus layer over anaerobic sediment. canada.ca The degradation half-lives for p-cresol in these systems were observed to be as short as a few hours, indicating rapid removal from the water column. canada.ca Specifically, half-lives ranged from 9.5 to 43 hours in water samples and from 5.9 to 11 hours in sediment/water systems. canada.ca In intact eco-cores, the half-lives were even shorter, ranging from 3.0 to 16 hours. canada.ca The rapid degradation observed in systems containing sediment suggests that partitioning to sediment, followed by microbial degradation, is a significant fate process for these compounds.

The partitioning behavior is also influenced by environmental conditions such as pH. Cresols are weak acids, but their pKa values indicate that the neutral, non-ionized form will be predominant in the typical pH range of natural waters (pH 6-9). canada.ca This is significant because the neutral form is generally more likely to partition from water to sediment and biota. Despite their high water solubility, high concentrations of cresols have been detected in sediments at some historically contaminated sites, with corresponding aqueous concentrations being below detection limits. canada.ca This phenomenon suggests that in-situ production within the surface sediment could be a contributing factor to their presence. canada.ca

The bioconcentration factors (BCFs) for o-cresol and m-cresol in aquatic organisms have been measured at 14.1 and 19.9, respectively. who.int These relatively low values indicate that biomagnification of cresols through the food chain is not a significant concern. who.int

Table 1: Physicochemical Properties of Cresol Isomers

| Property | o-Cresol | m-Cresol | p-Cresol | Reference |

|---|---|---|---|---|

| Water Solubility | High | High | High | canada.ca |

| Vapor Pressure | Moderate | Moderate | Moderate | canada.ca |

| Log Kow | Low to Moderate | Low to Moderate | Low to Moderate | canada.ca |

| Log Koc | Low to Moderate | Low to Moderate | Low to Moderate | canada.ca |

| pKa | 10.32 | 10.09 | 10.27 | canada.ca |

| Bioconcentration Factor (BCF) | 14.1 | 19.9 | Not Reported | who.int |

Microbial Degradation and Bioremediation Mechanisms

The biodegradation of this compound and its cresol analogs is a critical process that determines their persistence in the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of cresols is a rapid process carried out by a wide variety of bacteria and fungi. walshmedicalmedia.com The primary mechanism involves the oxidation of the methyl group or the aromatic ring. For m-cresol, studies have shown that aerobic granules in sequencing batch reactors can effectively degrade high concentrations of the compound. researchgate.net In one such study, aerobic granules were able to degrade m-cresol at concentrations up to 800 mg/L with a removal efficiency of 87%. researchgate.net

The degradation pathway of m-cresol often proceeds through the formation of catechol, which is then cleaved via the ortho-cleavage pathway. researchgate.net The kinetics of this degradation can be described by various models, including the Haldane model for substrate inhibition, which is relevant at high concentrations of the pollutant. researchgate.netscielo.org.za For example, a high specific m-cresol degradation rate of up to 0.718 g m-cresol g⁻¹VSS⁻¹d⁻¹ was observed at an m-cresol concentration of 400 mg/L. researchgate.net Another study using the bacterium Lysinibacillus cresolivorans found that the degradation of m-cresol followed zero-order kinetics, with a maximum reaction rate of 46.80 mg·(ℓ·h)⁻¹ at an initial concentration of 224.2 mg·ℓ⁻¹. scielo.org.za The growth kinetics of this bacterium were well-described by the Haldane model, with a maximum specific growth rate (µmax) of 0.89 h⁻¹, a half-saturation constant (Ks) of 426.25 mg·ℓ⁻¹, and an inhibition constant (Ki) of 51.26 mg·ℓ⁻¹. scielo.org.za

For other cresol isomers like p-cresol, aerobic degradation can proceed through initial oxidation to 4-methylcatechol (B155104) by monooxygenases, followed by a meta-cleavage pathway. jmb.or.kr Another pathway involves the oxidation of the methyl group to form p-hydroxybenzoic acid. jmb.or.kr

Table 2: Kinetic Parameters for Aerobic m-Cresol Degradation

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| Maximum Degradation Rate | 0.718 g m-cresol g⁻¹VSS⁻¹d⁻¹ | Aerobic Granules | researchgate.net |

| Maximum Reaction Rate | 46.80 mg·(ℓ·h)⁻¹ | Lysinibacillus cresolivorans | scielo.org.za |

| µmax | 0.89 h⁻¹ | Lysinibacillus cresolivorans | scielo.org.za |

| Ks | 426.25 mg·ℓ⁻¹ | Lysinibacillus cresolivorans | scielo.org.za |

| Ki | 51.26 mg·ℓ⁻¹ | Lysinibacillus cresolivorans | scielo.org.za |

Under anaerobic conditions, the degradation of alkylphenols like this compound and its analogs proceeds through different initial activation steps in the absence of oxygen. One of the key mechanisms for the anaerobic degradation of aromatic hydrocarbons with alkyl side chains is the addition of the alkyl group to a molecule of fumarate (B1241708). researchgate.netsci-hub.se This reaction is catalyzed by enzymes such as benzylsuccinate synthase and is a common strategy for activating otherwise inert C-H bonds. researchgate.net

For m-cresol, it has been demonstrated that its anaerobic degradation by the sulfate-reducing bacterium Desulfobacterium cetonicum occurs via the addition of its methyl group to fumarate, forming 3-hydroxybenzylsuccinate. d-nb.infod-nb.info This intermediate is then further metabolized through a series of reactions analogous to β-oxidation to yield 3-hydroxybenzoyl-CoA. d-nb.info This fumarate addition mechanism has also been observed for the degradation of toluene and m-xylene. d-nb.info Similarly, the anaerobic degradation of p-cresol by Desulfobacterium cetonicum is initiated by the formation of 4-hydroxybenzylsuccinate through the addition of the methyl group to fumarate. d-nb.info

Another proposed pathway for the anaerobic degradation of m-cresol, particularly under methanogenic conditions, involves an initial carboxylation reaction to form 4-hydroxy-2-methylbenzoic acid. nih.gov This is followed by a novel demethylation step to produce 4-hydroxybenzoic acid, which is then further metabolized to benzoic acid before ring cleavage. nih.gov

Both pure cultures and microbial consortia have been shown to be effective in the degradation of this compound and its analogs. Pure cultures offer the advantage of detailed biochemical and genetic studies of degradation pathways. For example, Desulfobacterium cetonicum has been instrumental in elucidating the fumarate addition pathway for both m-cresol and p-cresol. d-nb.infod-nb.info Another example is Lysinibacillus cresolivorans, an efficient m-cresol-degrading bacterium isolated from coking wastewater treatment sludge. scielo.org.za

Microbial consortia, often found in environments like activated sludge and contaminated soils, can exhibit more robust and complete degradation of complex mixtures of pollutants due to the synergistic actions of different microbial species. walshmedicalmedia.com For instance, a moderately halophilic bacterial consortium containing species such as Bacillus cereus, Arthrobacter sp., Bacillus licheniformis, Halomonas salina, Bacillus subtilis, and Pseudomonas aeruginosa was shown to effectively degrade phenol and its derivatives, including m-cresol, at high salt concentrations. omicsonline.org In another study, a toxicity-to-extinction approach was used to isolate a minimal functional consortium from activated sludge that could effectively degrade m-, p-, and o-cresols. nih.gov This study highlighted the importance of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase in the degradation process. nih.gov

Under anaerobic conditions, methanogenic consortia have been enriched from sewage sludge to study the degradation of m-cresol. nih.gov These consortia have been shown to metabolize m-cresol through a pathway involving carboxylation and demethylation. nih.gov

Electrochemical-microbial systems represent an emerging technology for the degradation of recalcitrant organic pollutants like cresols. These systems can combine the oxidative power of electrochemical processes with the metabolic capabilities of microorganisms. In one study, an electrochemical oxidation system using a Ti/SnO₂-Sb₂O₅-IrO₂ anode and a porous carbon-nanotube-containing cathode was used to degrade m-cresol. nih.gov The system generated hydroxyl radicals through both anodic oxidation and an electro-Fenton reaction, leading to the cleavage of the m-cresol molecule. nih.gov The degradation followed pseudo-first-order kinetics. nih.gov Importantly, the electrochemical pre-treatment was found to significantly enhance the biodegradability of the m-cresol solution, making it more amenable to subsequent aerobic biological treatment. nih.gov

Biological electrochemical systems (BESs) utilize electrochemically active microorganisms to catalyze the degradation of pollutants. researchgate.net While specific studies on this compound are limited, the principles of BES can be applied. In these systems, microorganisms can transfer electrons to or from an electrode, facilitating redox reactions that lead to the breakdown of organic compounds. For example, in an anaerobic fluidized-bed microbial fuel cell (AFB-MFC), m-cresol was shown to be decomposed into simpler compounds like formic acid–acetic anhydride (B1165640) and 3-methylpropionic acid through the action of electrochemistry and microorganisms. researchgate.net

Ecotoxicological Mechanisms and Environmental Impact Research

The ecotoxicity of this compound and its isomers is a significant concern due to their widespread industrial use and potential for environmental release. who.intresearchgate.net These compounds can exert toxic effects on a variety of aquatic organisms. The toxicity of alkylphenols tends to increase with the degree of alkyl substitution. For example, cresols have been found to be more toxic than phenol, and ethylphenols and xylenols are even more toxic. researchgate.net

The primary mechanism of toxicity for phenolic compounds is often related to their ability to disrupt cell membranes, leading to increased permeability and loss of cellular integrity. They can also uncouple oxidative phosphorylation, interfering with cellular energy production. The ecotoxicological impact of cresols is influenced by their environmental fate. While they can be rapidly degraded by microbial populations, a large-scale release into aquatic environments with limited oxygen exchange could lead to a rapid depletion of dissolved oxygen, creating hypoxic or anoxic conditions that are harmful to aquatic life. canada.ca

Research on the lethal concentrations (LC₅₀) of these compounds provides a quantitative measure of their acute toxicity. For instance, the 96-hour LC₅₀ value of m-cresol for the fish Labeo rohita has been determined to assess its acute toxicity in aquatic ecosystems. researchgate.net

Bioaccumulation and biotransformation are key toxicokinetic processes that influence the toxicity of chemicals in organisms. ecotoxmodels.org While cresols have a low potential for bioaccumulation, as indicated by their low BCF values, their biotransformation within organisms can lead to the formation of metabolites that may also be toxic. who.intecotoxmodels.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dichlorophenol |

| 2,4,6-Trichlorophenol |

| 2-Chlorophenol |

| This compound |

| 3,4-dihydroxy-5-methoxybenzoic acid |

| 3-Fluorobenzoic acid |

| 3-hydroxybenzoyl-CoA |

| 3-hydroxybenzylsuccinate |

| 3-methylpropionic acid |

| 4-Chlorophenol |

| 4-hydroxy-2-methylbenzoic acid |

| 4-hydroxybenzoic acid |

| 4-hydroxybenzylsuccinate |

| 4-methylcatechol |

| 5-fluoro-4-hydroxy-2-methylbenzoic acid |

| 6-fluoro-3-methylphenol |

| Acetic anhydride |

| Aniline |

| Arthrobacter sp. |

| Bacillus cereus |

| Bacillus licheniformis |

| Bacillus subtilis |

| Benzoic acid |

| Benzoyl-CoA |

| Catechol |

| Desulfobacterium cetonicum |

| Fumarate |

| Halomonas salina |

| Lysinibacillus cresolivorans |

| m-Cresol |

| m-Xylene |

| o-Cresol |

| p-Cresol |

| Pentachlorophenol |

| Phenol |

| Pseudomonas aeruginosa |

| Syringic acid |

| Toluene |

Effects on Microbial Communities in Environmental Matrices

The introduction of this compound and its analogs, such as other alkylphenols, into the environment can significantly impact microbial communities in various matrices like soil and water. The toxicity and effects of these compounds are influenced by their chemical structure and the specific microbial species present.

Research has shown that cresols can be moderately toxic to a range of aquatic microorganisms. For instance, growth inhibition thresholds for the bacterium Pseudomonas putida were reported as 33 mg/L for o-cresol and 53 mg/L for m-cresol. who.int Similarly, the cyanobacterium Microcystis aeruginosa showed growth inhibition at 6.8 mg/L for o-cresol and 13 mg/L for m-cresol. who.int The sensitivity of microorganisms to alkylphenols can vary significantly. For example, the marine bacterium Vibrio fischeri has been found to be up to 1000 times more sensitive to certain alkylphenols than organisms at higher trophic levels. nih.gov

In soil environments, the impact of these compounds is also notable. Studies on soil contaminated with o-cresol have shown that fungi are among the most sensitive microorganisms. mdpi.com The presence of cresols can lead to shifts in the microbial community structure. For example, in cresol-contaminated soils, the microbiome is often dominated by bacteria from the Proteobacteria and Firmicutes phyla. mdpi.com Some bacteria, like Pseudomonas sp., have demonstrated a higher tolerance and even the ability to degrade cresols, with one study noting 98.5% removal of cresol by a Pseudomonas species. mdpi.com

The presence of other pollutants can also influence the effects of cresols on microbial communities. In environments with combined contamination of polycyclic aromatic hydrocarbons (PAHs) and potentially toxic elements, the structure of both bacterial and fungal communities can be significantly altered. frontiersin.org

The following table summarizes the observed effects of different cresol isomers on various microorganisms:

Interactive Data Table: Effects of Cresol Isomers on Microbial Organisms| Compound | Organism | Effect | Concentration | Citation |

|---|---|---|---|---|

| o-Cresol | Pseudomonas putida | Growth Inhibition | 33 mg/L | who.int |

| m-Cresol | Pseudomonas putida | Growth Inhibition | 53 mg/L | who.int |

| o-Cresol | Microcystis aeruginosa | Growth Inhibition | 6.8 mg/L | who.int |

| m-Cresol | Microcystis aeruginosa | Growth Inhibition | 13 mg/L | who.int |

| o-Cresol | Entosiphon sulcatum | Growth Inhibition | 17 mg/L | who.int |

| m-Cresol | Entosiphon sulcatum | Growth Inhibition | 31 mg/L | who.int |

| o-Cresol | Tetrahymena pyriformis | Growth Inhibition (48-h EC50) | 203 mg/L | who.int |

| p-Cresol | Tetrahymena pyriformis | Growth Inhibition (48-h EC50) | 168 mg/L | who.int |

| p-Cresol | Pichia sp. | 50% Growth Reduction (12 h) | 400 mg/L | who.int |

| p-Cresol | Rhodotorula rubra | 50% Growth Reduction (12 h) | 200 mg/L | who.int |

Comparative Inhibitory Effects on Biological Processes

This compound and its analogs can exert significant inhibitory effects on various biological processes, most notably nitrification, which is a crucial step in the nitrogen cycle. The degree of inhibition is dependent on the specific compound, its concentration, and the composition of the microbial community.

Studies have demonstrated that cresols can inhibit the activity of nitrifying bacteria. For example, phenol and p-cresol have been found to significantly inhibit nitrification at concentrations above 200 mg/L and 100 mg/L, respectively. researchgate.netmdpi.com In another study, m-cresol was shown to decrease the specific rates of both ammonium (B1175870) and nitrite (B80452) oxidation, with the ammonium oxidation pathway being the more inhibited step. nih.gov However, the same study also indicated that the nitrifying sludge could adapt and completely oxidize up to 150 mg m-cresol-C L⁻¹ per cycle. nih.gov

The inhibitory concentration (IC50), the concentration at which a substance causes a 50% reduction in a specific biological process, is a key metric for comparing the toxicity of different compounds. For instance, the IC50 for the inhibition of activated sludge respiration rates by m-cresol was measured to be 458.1 mg/L. who.int

The presence of other organic compounds can also lead to complex interactions. For example, in a study with a mixed culture, m-cresol was found to inhibit the utilization of pyridine (B92270) more than pyridine inhibited the biodegradation of m-cresol. researchgate.net This highlights the competitive and inhibitory interactions that can occur in mixed-waste environments.

Long-term exposure can sometimes lead to adaptation of microbial communities. For instance, a nitrifying consortium showed decreased inhibition and faster oxidation of m-cresol over several cycles, indicating metabolic adaptation. nih.gov

The table below provides a comparative overview of the inhibitory effects of various cresol analogs on key biological processes.

Interactive Data Table: Inhibitory Effects of Cresol Analogs on Biological Processes| Compound | Biological Process | Organism/System | Inhibitory Concentration | Effect | Citation |

|---|---|---|---|---|---|

| m-Cresol | Nitrification | Nitrifying sludge | 50-150 mg C L⁻¹ | Significant decrease in ammonium and nitrite oxidation rates. | nih.gov |

| p-Cresol | Nitrification | Activated sludge | >100 mg/L | Significant inhibition. | researchgate.netmdpi.com |

| Phenol | Nitrification | Activated sludge | >200 mg/L | Significant inhibition. | researchgate.netmdpi.com |

| m-Cresol | Respiration | Activated sludge | 458.1 mg/L (I50) | 50% inhibition of respiration rates. | who.int |

| p-Cresol | Cyclooxygenase-2 (Cox-2) mRNA expression | Not specified | Not specified | Inhibitory effects observed. | science.gov |

| o-Cresol | Cyclooxygenase-1 (COX-1) activity | Not specified | 0.5 and 1 mM | 40-95% inhibition. | nih.gov |

Advanced Analytical and Detection Techniques for 2 Ethyl M Cresol

Chromatographic Methodologies

Chromatography is a fundamental technique for separating 2-Ethyl-m-cresol from complex mixtures, including other cresol (B1669610) and ethylphenol isomers. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Methodology and Findings: In typical GC-MS analysis, samples containing this compound are first prepared, which may involve liquid-liquid extraction from an aqueous matrix, followed by a derivatization step. nih.govresearchgate.net Silylation, for instance, using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA), converts the polar phenolic hydroxyl group into a more volatile silyl ether. researchgate.netwiley.com This process improves chromatographic peak shape and thermal stability. wiley.com The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. magtechjournal.com

Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov For quantification, selected reaction monitoring (SRM) can be employed to enhance sensitivity and selectivity, which is crucial for analyzing complex samples from environmental or food matrices. thermofisher.com

Research has demonstrated the efficacy of GC-MS in quantifying ethylphenols in various samples. For instance, a validated method for urinary metabolites reported a limit of detection for 2-ethylphenol (B104991) of 20 μg/L. nih.govresearchgate.net Another study focusing on biomonitoring established a quantitation limit of 60 µg of 2-ethylphenol per liter of urine. researchgate.net A key challenge, however, is the co-elution of cresol and xylenol isomers on standard GC columns and their nearly identical mass spectra, which can complicate accurate quantification. wiley.comnih.gov Derivatization can aid in this by altering the fragmentation patterns, making isomer differentiation more feasible. nih.gov

Table 1: GC-MS Method Parameters for Ethylphenol Analysis

| Parameter | Description | Finding/Value | Reference |

|---|---|---|---|

| Derivatization Agent | Reagent used to increase volatility and improve peak shape. | N,O-bis(trimethylsilyl) trifluoroacetamid (BSTFA) | researchgate.net |

| Column Type | Capillary column used for separation. | e.g., Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) | wiley.com |

| Carrier Gas | Inert gas used to move analytes through the column. | Helium | wiley.com |

| Detection Mode | Mass spectrometry mode for detection and quantification. | Mass-selective detection; Selected Reaction Monitoring (SRM) | nih.govthermofisher.com |

| Limit of Detection | The lowest concentration of an analyte that can be reliably detected. | 20 µg/L (for 2-ethylphenol in urine) | nih.govresearchgate.net |

| Quantitation Limit | The lowest concentration of an analyte that can be reliably quantified. | 60 µg/L (for 2-ethylphenol in urine) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. It is particularly suitable for non-volatile or thermally sensitive compounds and offers a range of detection modes. nih.gov

Methodology and Findings: Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. osha.govsielc.com Samples are desorbed or extracted, often with methanol (B129727), and injected into the system. osha.gov The separation of this compound from its isomers can be challenging with standard C18 columns, often resulting in incomplete resolution. shimadzu.comchemijournal.com

Various detection modes can be coupled with HPLC for the analysis of cresols:

Ultraviolet (UV) Detection: This is the most common detector for phenols. epa.gov The aromatic ring of this compound absorbs UV light at specific wavelengths (e.g., 218 nm or 274 nm). osha.govepa.gov While highly sensitive, the overlapping absorption spectra of cresol isomers can make differentiation difficult without complete chromatographic separation. osha.govchemijournal.com

Fluorescence Detection: This method offers higher sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag.

Electrochemical Detection (ED): ED is a highly sensitive technique for electroactive compounds like phenols, providing low detection limits. nih.gov

The choice of detector depends on the required sensitivity and the complexity of the sample matrix. epa.gov For instance, while UV detection is generally useful, methods have been developed using derivatization to improve separation and detection for complex reaction mixtures. chemijournal.com

Table 2: HPLC Conditions for Cresol Isomer Analysis

| Parameter | Description | Condition/Value | Reference |

|---|---|---|---|

| Technique | The specific HPLC mode used. | Reverse-Phase HPLC | osha.gov |

| Column | Specialized column for isomer separation. | Astec® CYCLOBOND I 2000 (25 cm x 4.6 mm) | |

| Mobile Phase | Solvent mixture used to elute the compounds. | Water/Methanol (90:10) | |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | |

| Detection | The method used to detect the separated compounds. | UV at 254 nm |

Development of Specialized Columns for Isomer Separation

The structural similarity of cresol and ethylphenol isomers makes their separation a significant analytical challenge, as standard chromatographic columns often provide inadequate resolution. wiley.comchemijournal.com This has driven the development of specialized columns with unique selectivities.

For Gas Chromatography (GC): Capillary columns with modified cyclodextrin stationary phases have proven highly effective. gcms.cz Cyclodextrins are chiral molecules that can form inclusion complexes with analytes, and their derivatives can impart selectivity for both positional and optical isomers. gcms.czagilent.com For example, the Agilent CP-Chirasil-Dex CB column, a chiral column, has demonstrated a unique selectivity for separating positional isomers of phenols, cresols, and ethylphenols, allowing for their baseline resolution. agilent.com

For High-Performance Liquid Chromatography (HPLC): In HPLC, phenyl-based columns offer different separation behavior compared to standard ODS (C18) columns. shimadzu.com The π-π interactions between the phenyl stationary phase and the aromatic ring of the analytes can enhance selectivity for aromatic positional isomers. shimadzu.com Additionally, columns based on cyclodextrin, such as the Astec® CYCLOBOND I 2000, have been successfully used to achieve complete separation of o-, m-, and p-cresol (B1678582), a feat that is difficult on conventional reversed-phase supports. nih.gov

Table 3: Specialized Columns for Isomer Separation

| Technique | Column Type | Principle of Separation | Application Example | Reference |

|---|---|---|---|---|

| GC | Chiral Capillary (e.g., CP-Chirasil-Dex CB) | Inclusion complexation with cyclodextrin derivatives | Separation of o-, m-, p-cresol and o-, m-, p-ethylphenol | agilent.com |

| HPLC | Phenyl Column (e.g., Shim-pack GIST Phenyl) | Enhanced π-π interactions with aromatic analytes | Improved selectivity for cresol positional isomers over ODS | shimadzu.com |

| HPLC | Cyclodextrin Column (e.g., Astec® CYCLOBOND I 2000) | Inclusion complex formation | Baseline separation of o-, m-, and p-cresol |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools used in tandem to determine the precise structure of organic molecules like this compound. mmu.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations from the ethyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band would be present around 1200 cm⁻¹. The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) would be unique to its substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netcore.ac.uk

¹H NMR: The ¹H NMR spectrum of this compound would provide key information. The phenolic -OH proton would appear as a singlet whose chemical shift is dependent on solvent and concentration. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns (e.g., doublet, triplet) and coupling constants revealing their relative positions (ortho, meta, para) to the ethyl and hydroxyl groups. The ethyl group would produce a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern confirming its presence.

¹³C NMR: The ¹³C NMR spectrum would show the number of unique carbon atoms. For this compound, eight distinct signals would be expected: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents, allowing for the confirmation of the 1,2,3-substitution pattern on the benzene ring. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons. core.ac.uk

Together, 1D and 2D NMR experiments (like COSY and HMBC) can definitively establish the connectivity of all atoms in the molecule, confirming the structure as 2-Ethyl-3-methylphenol. mmu.ac.uksemanticscholar.org

UV-Visible Spectroscopy in Analytical Applications

UV-Visible spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions. sigmaaldrich.com

Methodology and Applications: this compound, containing a phenolic chromophore, absorbs UV light, typically in the range of 270-280 nm. pjps.pk This property is exploited for its quantification, often as a detection method following separation by HPLC. slideshare.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative measurements. azom.com

A significant challenge in using UV-Vis spectroscopy for cresol analysis is that isomers exhibit extensively overlapping spectra, making it nearly impossible to resolve their mixtures by conventional spectrophotometry alone. pjps.pk However, when coupled with chemometric methods like principal component regression (PCR) and partial least squares (PLS), it is possible to achieve simultaneous determination of isomers in a mixture without prior separation. pjps.pk The UV spectrum of phenols is also sensitive to the pH of the solution; in basic conditions, the deprotonation of the hydroxyl group causes a shift in the absorption maximum to a longer wavelength (a bathochromic shift). royalsocietypublishing.org This property can be used in analytical applications to enhance sensitivity or selectivity.

Sample Preparation and Derivatization for Enhanced Detection

Effective analysis of this compound, particularly at trace levels in complex samples, necessitates meticulous sample preparation to isolate the analyte from interfering matrix components and enhance its signal for detection. This typically involves extraction and concentration, followed by chemical derivatization to improve its chromatographic behavior and sensitivity.

Extraction and Concentration Procedures from Diverse Matrices

The choice of extraction and concentration method for this compound is highly dependent on the sample matrix. Common matrices include water, soil, sediment, air, and biological fluids like urine. The goal is to efficiently transfer the analyte from the original sample into a clean, concentrated extract suitable for instrumental analysis.

Liquid Matrices (e.g., Water, Urine): For aqueous samples, liquid-liquid extraction (LLE) is a conventional and widely used technique. nih.govcdc.gov This involves adjusting the sample pH to acidic conditions (typically pH <2) to ensure the phenolic compounds are in their non-ionized form, making them more soluble in organic solvents. nih.govlabrulez.com Methylene chloride is a common solvent for this purpose. nih.govcdc.govlabrulez.com The extraction can be performed using a separatory funnel for discrete samples or a continuous liquid-liquid extractor for larger volumes. nih.gov After extraction, the organic phase containing the analyte is collected, dried (e.g., using anhydrous sodium sulfate), and concentrated, often by gentle evaporation, to a small, known volume before analysis. nih.govcdc.govlabrulez.com

In biological samples like urine, cresols and related compounds are often present as conjugates (glucuronides and sulfates). nih.gov A preliminary hydrolysis step, typically involving heating with a strong mineral acid, is required to cleave these conjugates and release the free analytes before extraction. nih.gov Enzymatic hydrolysis is also an alternative approach. researchgate.netnih.gov

Solid-phase extraction (SPE) offers an alternative to LLE, using cartridges packed with a sorbent that retains the analyte of interest. This technique can reduce solvent consumption and offer high recovery rates. For instance, EPA Method 528 utilizes SPE for extracting phenolic compounds from drinking water. nih.gov

Solid Matrices (e.g., Soil, Sediment): For solid samples, the analyte must first be desorbed from the solid particles into a solvent. Ultrasonic-assisted extraction is a common method where a small amount of the sample (e.g., 1 gram) is mixed with a solvent like methylene chloride and subjected to ultrasonic waves to facilitate the extraction of contaminants. nih.govcdc.gov The resulting solvent extract is then filtered, concentrated, and analyzed, typically by gas chromatography-mass spectrometry (GC/MS). nih.govcdc.gov Soxhlet extraction is another established, though more time-consuming, technique for solid samples. labrulez.com

Air Samples: Analysis of airborne this compound involves collecting the vapors on a solid sorbent tube. nih.govnih.gov The trapped compounds are then desorbed from the sorbent using a suitable solvent, such as methanol. nih.govosha.gov The resulting solution can then be directly analyzed or further concentrated if necessary. osha.gov

The following table summarizes common extraction procedures for cresols and related phenolic compounds from various environmental and biological matrices.

| Matrix | Preparation Method | Analytical Method | Percent Recovery | Reference |

| Water | Adjust pH to <2, extract with methylene chloride (CH2Cl2), concentrate. | GC/MS | >50% | nih.govnih.gov |

| Drinking Water | Solid Phase Extraction (SPE) cartridge. | GC/MS | 85% | nih.gov |

| Soil/Sediment | Ultrasonic-assisted extraction with methylene chloride (CH2Cl2), filter, concentrate. | GC/MS | Not specified | nih.govcdc.gov |

| Air | Pump air through an adsorbent tube, desorb with methanol. | HPLC/UV | 90-110% | nih.gov |

| Urine | Acid or enzymatic hydrolysis, followed by liquid-liquid extraction with toluene (B28343). | GC/MS | 84-104% | researchgate.netnih.gov |

Chemical Derivatization for Volatility and Detectability

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. However, phenolic compounds like this compound possess active hydroxyl (-OH) groups that can lead to poor chromatographic performance, such as peak tailing and reduced sensitivity, due to interactions with the GC system. jfda-online.com Chemical derivatization is employed to mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. jfda-online.comgcms.cz

Silylation: Silylation is the most common derivatization technique for phenols. gcms.cz It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. gcms.czresearchgate.net This process reduces the compound's polarity, decreases hydrogen bonding, and enhances its volatility and thermal stability, leading to improved peak shape and detectability in GC analysis. gcms.cz

A widely used silylating reagent for cresols and ethylphenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov The reaction converts the phenolic compounds into their corresponding volatile TMS ethers. researchgate.netnih.gov The derivatization is often performed in a suitable solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the reagent. gcms.cz

Acylation: Acylation is another derivatization strategy where an acyl group is introduced, typically by reacting the analyte with an acylating agent like acetyl chloride or a fluorinated anhydride (B1165640). jfda-online.comchemijournal.com This converts alcohols, phenols, and amines into their corresponding esters or amides. jfda-online.com While silylation is more common for phenols, acylation can also be effective. For example, one method involved derivatizing cresol isomers with acetyl chloride before HPLC analysis to improve resolution. chemijournal.com Using fluorinated acylating agents can significantly enhance the response of electron capture detectors (ECD). jfda-online.com

The selection of a derivatization reagent depends on the analyte's functional groups and the analytical objectives. gcms.cz

| Derivatization Technique | Reagent(s) | Purpose | Analyte Class | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms volatile trimethylsilyl (TMS) ethers to improve volatility and chromatographic performance for GC analysis. | Cresols, Ethylphenols | researchgate.netnih.gov |

| Acylation | Acetyl Chloride | Forms cresyl acetates to improve separation in HPLC analysis. | Cresol Isomers | chemijournal.com |

| Alkylation | N-butylboronic acid | Forms nonpolar boronate derivatives with compounds having adjacent hydroxyl groups. | Diols, Hydroxy acids | gcms.cz |

Quantitative Analysis and Method Validation in Environmental and Bioremediation Studies

Accurate quantification of this compound in environmental and bioremediation studies is critical for assessing contamination levels, monitoring the effectiveness of treatment processes, and understanding its fate and transport in ecosystems. This requires robust analytical methods that are thoroughly validated to ensure the reliability of the data. The primary techniques used are GC and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.gov

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). uva.esnih.gov

Linearity and Range: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specific range. nih.gov For a GC/MS method developed for urinary cresols and ethylphenols, linearity for m-cresol (B1676322) and 2-ethylphenol was established up to 3 and 12 mg/L, respectively. nih.gov Another HPLC method for m-cresol showed linearity over a concentration range of 75–120 μg/mL with a correlation coefficient (r²) of 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies by analyzing spiked samples. uva.es Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). uva.es A GC/MS method for urinary metabolites reported relative recovery between 84% and 104% and a within-series imprecision (RSD) ranging from 3.0% to 7.2% at different concentrations. researchgate.netnih.gov For an HPLC method, recovery was found to be between 95.0% and 105.0%, with RSD values below 3%. nih.gov

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. uva.es For the determination of o- and m-cresol and ethylphenols in urine by GC/MS, the LOD was 10 μg/L and 20 μg/L, respectively. researchgate.netnih.gov In bioremediation studies, tracking the degradation of contaminants often requires low detection limits to monitor the process to completion. researchgate.net

The following table presents a summary of method validation parameters from studies analyzing cresols and related compounds, which are indicative of the performance expected for methods targeting this compound.

| Analyte(s) | Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| o- and m-Cresol, 2- and 4-Ethylphenol (B45693) | GC/MS | Up to 12 mg/L | 10-20 µg/L | Not specified | 84-104% | 3.0-7.2% | researchgate.netnih.gov |

| m-Cresol | RP-HPLC | 75-120 µg/mL | Not specified | Not specified | 95-105% | < 3% | nih.gov |

| Bisphenols (in honey) | UHPLC-MS/MS | Not specified | 0.2-1.5 µg/kg | 0.5-4.7 µg/kg | 81-116% | < 17% | uva.es |

In bioremediation contexts, compound-specific isotope analysis (CSIA) is an advanced technique used to provide insights into degradation pathways by measuring shifts in the stable isotope ratios of the contaminant. researchgate.net This analytical approach can help confirm that a decrease in contaminant concentration is due to microbial degradation rather than physical processes like dilution or sorption. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Ethyl M Cresol

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like 2-ethyl-m-cresol. Through methods such as Density Functional Theory (DFT), researchers can model molecular behavior and predict various characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netresearchgate.net This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. liverpool.ac.uk

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties. For instance, DFT can elucidate the planarity of the benzene (B151609) ring and the orientation of the ethyl and methyl substituents, as well as the hydroxyl group. researchgate.net Such studies are foundational for further computational analyses, including vibrational spectra and reactivity predictions.

Table 1: Representative Calculated Geometrical Parameters for Cresol (B1669610) Derivatives

| Parameter | Bond/Angle | Calculated Value (Representative) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.37 Å | |

| O-H (phenol) | ~0.96 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-H | ~109° | |

| Dihedral Angle | C-C-O-H | Defines hydroxyl orientation |

| Note: These are typical values for phenolic compounds calculated using DFT and may vary slightly for this compound specifically. The values are derived from general findings in computational studies of similar molecules. elixirpublishers.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. mdpi.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can predict these orbital energies. This information helps in understanding its reaction mechanisms, such as its role in electrophilic substitution or its potential for oxidation. The analysis of HOMO-LUMO energies can also be used to calculate other quantum chemical parameters like electronegativity, chemical hardness, and softness. ajchem-a.comnih.gov

Table 2: Calculated Frontier Orbital Properties

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better donor. elixirpublishers.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better acceptor. elixirpublishers.com |